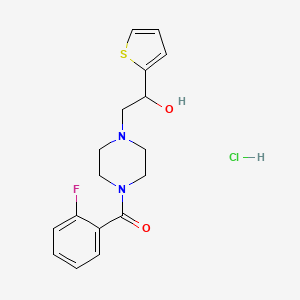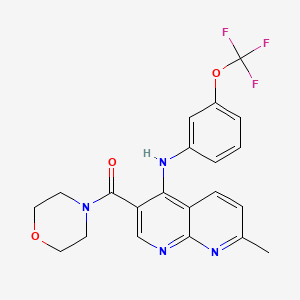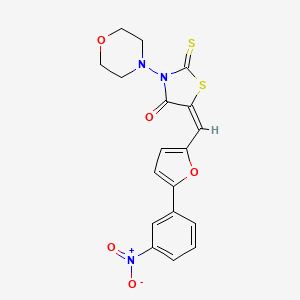
2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isobutyl-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of its functional groups. The quinazoline core is planar due to the conjugation of the pi electrons in the aromatic rings. The fluorophenyl, thioether, isobutyl, and methoxyethyl groups would be arranged around this core .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the thioether group could participate in oxidation and alkylation reactions . The exact reactions would depend on the reaction conditions and the presence of other reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of polar functional groups could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .
科学的研究の応用
Antimicrobial and Antibacterial Applications
Research has demonstrated that derivatives of fluoroquinolone and quinazolinone, which share structural similarities with the compound , exhibit significant antimicrobial and antibacterial activities. For instance, the synthesis of fluoroquinolone-based 4-thiazolidinones has been explored for their antifungal and antibacterial properties, highlighting a methodological approach that could be relevant for studying the compound of interest (Patel & Patel, 2010). Additionally, quinolones containing heterocyclic substituents have shown greater in vitro antibacterial activity against Gram-positive organisms, suggesting a potential area of application for the compound (Cooper, Klock, Chu, & Fernandes, 1990).
Antifungal Applications
Compounds incorporating 4-thiazolidinone and quinazolinone motifs have been identified as potential antimicrobial agents with significant in vitro activity against a range of fungi, indicating another possible research application for the compound (Desai, Dodiya, & Shihora, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4S/c1-15(2)13-28-23(31)19-9-6-17(22(30)26-10-11-32-3)12-20(19)27-24(28)33-14-21(29)16-4-7-18(25)8-5-16/h4-9,12,15H,10-11,13-14H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHHCFIICWBJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NCCOC)N=C1SCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride](/img/structure/B2941729.png)


![ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2941738.png)


![N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide](/img/structure/B2941742.png)
![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2941744.png)
![N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide](/img/structure/B2941747.png)